molecular formula C10H9NO3 B6166955 methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate CAS No. 1256833-90-5

methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Cat. No.: B6166955
CAS No.: 1256833-90-5
M. Wt: 191.2
InChI Key:
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Description

Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant at room temperature in water . This method yields the desired compound with high chemoselectivity.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Manganese triflate and tert-butyl hydroperoxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

  • Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate
  • 5-methyl-7H-cyclopenta[b]pyridine

Comparison: Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical behavior, making it valuable for targeted research and applications.

Properties

CAS No.

1256833-90-5

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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